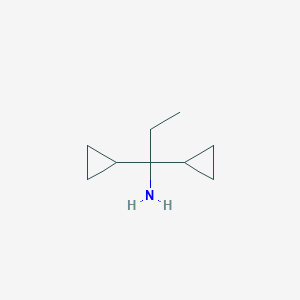

1,1-Dicyclopropylpropan-1-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

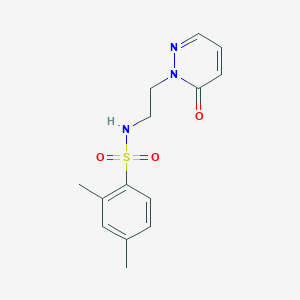

1,1-Dicyclopropylpropan-1-amine is a chemical compound that is not widely described in the literature. It is a type of amine, which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair . Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Synthesis Analysis

The synthesis of amines like 1,1-Dicyclopropylpropan-1-amine can be achieved through several methods. One common method is the reduction of nitriles or amides and nitro compounds . Another method involves the S N 2 reactions of alkyl halides, ammonia, and other amines . A more specific process for the preparation of cyclopropane-1,1-dicarboxylic acid derivatives involves reacting a malonic acid compound and a 1,2-dihalogeno compound with an alcoholate as a condensation agent .Molecular Structure Analysis

The molecular structure of amines is determined by the arrangement of atoms and the spatial orientation of chemical bonds. The structure can be analyzed using various techniques such as infrared spectroscopy, which can identify the region of the infrared spectrum that shows absorptions resulting from the N−H bonds of primary and secondary amines . The 1H NMR spectra can also be used in determining the structure of an unknown amine .Chemical Reactions Analysis

Amines undergo a variety of chemical reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Amines can also be converted into alkenes by an elimination reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of amines like 1,1-Dicyclopropylpropan-1-amine can be influenced by factors such as molecular weight, hydrophobicity, hydrogen bonding, and charge distribution . These properties can be determined using various analytical methods, including chromatographic, electrophoretic, and spectroscopic methods .Applications De Recherche Scientifique

Epoxy Resin Modification

1,1-Dicyclopropylpropan-1-amine: can be used to modify epoxy resins, which are vital in industries like aerospace and electronics. The compound can enhance the thermal properties of epoxy resins, leading to materials with better mechanical strength and temperature resistance. This is crucial for developing products that must withstand extreme conditions .

Biomedical Applications

Due to its superior biocompatibility, 1,1-Dicyclopropylpropan-1-amine has potential applications in the biomedical field. It could be used in the development of new biomaterials or as a component in medical devices that require compatibility with biological tissues .

High-Performance Adhesives

The compound’s ability to improve the tensile modulus of composite resins makes it an excellent candidate for creating high-performance adhesives. These adhesives could be used in various applications where strong, durable bonds are required, such as in construction or heavy machinery .

Agricultural Chemicals

1,1-Dicyclopropylpropan-1-amine: derivatives have shown promise in the agricultural sector. They could be used to develop new pesticides, insecticides, and acaricides, offering more effective and potentially safer options for pest control .

Pharmaceutical Research

This compound is also of interest in pharmaceutical research. It could serve as a building block for synthesizing new drugs, particularly those aimed at treating infectious diseases like hepatitis C or combating antibiotic-resistant bacteria like MRSA .

Material Science

In material science, 1,1-Dicyclopropylpropan-1-amine can contribute to the development of molecular composites. These composites, reinforced with rigid-rod macromolecules, could lead to materials with improved properties for use in advanced technological applications .

Propriétés

IUPAC Name |

1,1-dicyclopropylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-2-9(10,7-3-4-7)8-5-6-8/h7-8H,2-6,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBNDGCJOKGDFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1CC1)(C2CC2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Dicyclopropylpropan-1-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[4-(4-Methoxyphenyl)oxan-4-yl]methyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2855752.png)

![N-(3-ethylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![methyl 2-(2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2855756.png)

![2-[(Dimethylamino-methyl-oxo-lambda6-sulfanylidene)amino]-1,3-thiazole-4-carboxylic acid;hydrochloride](/img/structure/B2855757.png)

![[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-chloroquinoline-4-carboxylate](/img/structure/B2855761.png)

![(2Z)-2-[(3-chloro-4-fluorophenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2855762.png)

![cyclopropyl(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2855764.png)

![1-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)-N-(2-morpholinoethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2855766.png)